molecular formula C19H24N2O5S B2547455 methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate CAS No. 1796946-37-6

methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate

Cat. No. B2547455
CAS RN: 1796946-37-6
M. Wt: 392.47
InChI Key: JZNBHKUASPENJD-UHFFFAOYSA-N
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Description

The compound "methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate" appears to be a complex molecule with potential relevance in medicinal chemistry and drug development. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be pertinent to understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful protection and deprotection of functional groups. For instance, the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides is achieved by reacting N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines under catalyst-free conditions, yielding good to excellent yields . Similarly, the protection of sulfamate NH protons with 2,4-dimethoxybenzyl groups enables the stable synthesis of phenolic O-sulfamates, which are suitable for multi-step synthesis and can be deprotected with trifluoroacetic acid . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate phenyl and methoxy substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic methods and, in some cases, by single crystal X-ray diffraction . The bifunctional ligands discussed in the papers have shown the ability to coordinate with metal ions such as uranium(VI) and cerium(III), which suggests that the target compound may also exhibit interesting coordination properties due to its functional groups .

Chemical Reactions Analysis

The papers describe various chemical reactions, including three-component condensation reactions to form functionally substituted hetarylcarbamates . These reactions involve the condensation of carbamate precursors with other reagents like ninhydrin and L-proline or isatin and benzylamine, leading to the formation of complex heterocyclic structures . Such reactions could be relevant when considering the chemical reactivity of the target compound.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of the target compound, they do offer insights into the stability and reactivity of similar molecules. For example, N-protected sulfamates are stable to various conditions, including oxidizing and reducing agents, bases, and nucleophiles . Additionally, thermal studies on coordination compounds with ligands similar to the target compound's functional groups have shown that these ligands can be completely destroyed upon incineration, indicating their potential thermal lability .

Scientific Research Applications

Biological and Nonbiological Modifications

Methylcarbamate insecticides, including compounds similar in structure to methyl (4-(N-(2-methoxy-2-phenylbutyl)sulfamoyl)phenyl)carbamate, undergo various biological and nonbiological modifications. These modifications, such as hydrolysis, oxidation, dealkylation, and conjugation, occur in animals, plants, and insects, forming products that can be conjugated, stored, or excreted. These processes significantly impact the environmental fate and biological activity of these compounds (Knaak Jb, 1971).

Synthesis of α,β-Unsaturated N-methoxy-N-methylamides

Research has focused on the synthesis of compounds structurally related to this compound. For instance, the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds is an area of interest, highlighting the diverse applications of these compounds in chemical synthesis and possibly in developing new materials or pharmaceuticals (Beney, Boumendjel & Mariotte, 1998).

Synthesis of 2,5-Diaryl-1,3-Oxazoles

The synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group, similar to the methyl carbamate group, demonstrates the versatility of these compounds in the creation of complex chemical structures. This research might have implications in material science and the development of novel chemical entities (Velikorodov, Shustova & Nosachev, 2017).

Non-Phosgene Route for Synthesis

A non-phosgene route for synthesizing methyl N-phenyl carbamate, related to this compound, has been explored. This study is significant for environmental and safety considerations, as it seeks to reduce hazardous chemicals in the synthesis process (Gao, Li, Zhang & Zhang, 2007).

Antimicrobial and Antimitotic Agents

Studies on compounds structurally similar to this compound have shown potential as antimicrobial and antimitotic agents. These findings indicate potential applications in medical and pharmaceutical research, possibly leading to the development of new therapeutic agents (Karim et al., 2020).

properties

IUPAC Name

methyl N-[4-[(2-methoxy-2-phenylbutyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-4-19(26-3,15-8-6-5-7-9-15)14-20-27(23,24)17-12-10-16(11-13-17)21-18(22)25-2/h5-13,20H,4,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNBHKUASPENJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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